![molecular formula C11H11NO2 B182714 2-(1-Methyl-1H-indol-2-yl)acetic acid CAS No. 127019-98-1](/img/structure/B182714.png)
2-(1-Methyl-1H-indol-2-yl)acetic acid
Overview
Description
2-(1-Methyl-1H-indol-2-yl)acetic acid, also known as MI2AA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI2AA is a derivative of tryptophan, an essential amino acid commonly found in dietary proteins. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Scientific Research Applications
Pharmaceutical Intermediates
Indole derivatives are used as active pharmaceutical ingredients and intermediates in drug synthesis. They play a role in the development of new medications through various chemical reactions, such as Suzuki-Miyaura coupling .
Anti-HIV Research
Some novel indolyl derivatives have been studied for their potential anti-HIV properties through molecular docking studies .
Antitubercular Activity
Derivatives derived from indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Flavor and Fragrance Industry
Indoles have value in the flavor and fragrance applications, particularly in the food industry or perfumery .
Cancer Treatment Research
Indole derivatives are being explored for their biological activity against cancer cells and various types of disorders in the human body .
Anti-inflammatory and Analgesic Applications
Some indole derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
properties
IUPAC Name |
2-(1-methylindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJKENLZHUUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356545 | |
Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-indol-2-yl)acetic acid | |
CAS RN |
127019-98-1 | |
Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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